molecular formula C16H19N3 B2654000 1-[Phenyl(pyridin-2-yl)methyl]piperazine CAS No. 113699-75-5

1-[Phenyl(pyridin-2-yl)methyl]piperazine

Cat. No.: B2654000
CAS No.: 113699-75-5
M. Wt: 253.349
InChI Key: DFOZOWZBUMYFDD-UHFFFAOYSA-N
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Description

1-[Phenyl(pyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C16H19N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Scientific Research Applications

1-[Phenyl(pyridin-2-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 1-[Phenyl(pyridin-2-yl)methyl]piperazine is not mentioned in the search results, it’s worth noting that some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(pyridin-2-yl)methyl]piperazine typically involves the reaction of piperazine with a suitable phenylpyridine derivative. One common method includes the use of phenylpyridine and piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(pyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-[Phenyl(pyridin-2-yl)methyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group attached to a piperazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[phenyl(pyridin-2-yl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)16(15-8-4-5-9-18-15)19-12-10-17-11-13-19/h1-9,16-17H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZOWZBUMYFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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